molecular formula C9H15ClN2O2 B1459233 (3,5-Dimethoxybenzyl)hydrazine hydrochloride CAS No. 1351648-68-4

(3,5-Dimethoxybenzyl)hydrazine hydrochloride

Cat. No.: B1459233
CAS No.: 1351648-68-4
M. Wt: 218.68 g/mol
InChI Key: HUHNCLJHLKBZCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is a chemical compound used in scientific research as a reagent and intermediate for the synthesis of various organic compounds. It has a CAS Number of 1351648-68-4, a molecular weight of 218.68, and its IUPAC name is 1-(3,5-dimethoxybenzyl)hydrazine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactions

(3,5-Dimethoxybenzyl)hydrazine hydrochloride is utilized in the synthesis of complex chemical structures, showcasing its importance in organic chemistry. For instance, it has been used in the preparation of amino-substituted phenols through protective group chemistry, highlighting its versatility in synthesizing compounds with potential biological activities (Schütznerová et al., 2012). Additionally, its application extends to the synthesis of antioxidant compounds, where it contributes to the creation of derivatives with significant free-radical scavenging abilities, indicating its potential in developing therapeutics with antioxidant properties (Hussain, 2016).

Antimicrobial and Antioxidant Properties

Research has explored the antimicrobial and antioxidant potentials of compounds synthesized from this compound. For instance, novel hydrazone compounds have shown promising anticancer activity and enzyme inhibition properties, suggesting their utility in medical and pharmacological research (Noma et al., 2020). This indicates the compound's role in the development of new therapeutic agents. Moreover, its derivatives have been studied for their antibacterial activities, providing a foundation for the synthesis of new antibacterial agents (Shakir et al., 2020).

Enzyme Inhibition and Drug Development

The synthesis of this compound derivatives has also been linked to enzyme inhibition studies, suggesting its potential in drug discovery processes. For instance, some derivatives have demonstrated urease inhibition activity, which is significant in the treatment of diseases caused by urease-producing pathogens (Hanif et al., 2012). This highlights the compound's applicability in identifying novel inhibitors for therapeutic applications.

Corrosion Inhibition

Beyond pharmaceutical applications, this compound derivatives have been investigated for their potential as corrosion inhibitors, demonstrating the compound's versatility across different fields of research. Studies have shown that certain derivatives can significantly reduce the corrosion of metals in acidic environments, indicating their potential in industrial applications (Kumari et al., 2017).

Properties

IUPAC Name

(3,5-dimethoxyphenyl)methylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-12-8-3-7(6-11-10)4-9(5-8)13-2;/h3-5,11H,6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHNCLJHLKBZCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CNN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Reactant of Route 2
Reactant of Route 2
(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Reactant of Route 3
Reactant of Route 3
(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Reactant of Route 4
(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Reactant of Route 5
(3,5-Dimethoxybenzyl)hydrazine hydrochloride
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethoxybenzyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.